molecular formula C16H26I2N4O3 B12635565 C16H26I2N4O3

C16H26I2N4O3

Cat. No.: B12635565
M. Wt: 576.21 g/mol
InChI Key: WGXAEHHVIJWEKX-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H26I2N4O3 is a complex organic molecule that contains iodine, nitrogen, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H26I2N4O3 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under specific conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

C16H26I2N4O3: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

C16H26I2N4O3: has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which C16H26I2N4O3 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

C16H26I2N4O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other iodine-containing organic molecules or compounds with similar functional groups. The unique combination of iodine, nitrogen, and oxygen atoms in This compound

List of Similar Compounds

  • C16H26I2N4O2
  • C16H26I2N4O4
  • C16H25I2N4O3

These compounds share structural similarities but may differ in their specific chemical properties and applications.

Properties

Molecular Formula

C16H26I2N4O3

Molecular Weight

576.21 g/mol

IUPAC Name

1-methyl-N-[3-(4-methylmorpholin-4-ium-4-yl)propyl]-6-(nitrosomethylidene)pyridine-3-carboximidate;dihydroiodide

InChI

InChI=1S/C16H24N4O3.2HI/c1-19-13-14(4-5-15(19)12-18-22)16(21)17-6-3-7-20(2)8-10-23-11-9-20;;/h4-5,12-13H,3,6-11H2,1-2H3;2*1H

InChI Key

WGXAEHHVIJWEKX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=CN=O)C(=NCCC[N+]2(CCOCC2)C)[O-].I.I

Origin of Product

United States

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